Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate
Description
Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate is a heterocyclic carboxylate salt featuring an oxazole ring fused to a pyridine moiety at the [5,4-c] position. This compound is structurally characterized by a planar aromatic system with a carboxylate group at the 3-position, neutralized by a sodium ion. The sodium salt is likely derived from this precursor via deprotection and salt formation, enhancing its water solubility for applications in medicinal chemistry or as a synthetic intermediate.
Properties
IUPAC Name |
sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3.Na/c10-7(11)6-4-1-2-8-3-5(4)12-9-6;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZIOICUBXYNZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NO2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the oxazole ring. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Scientific Research Applications
Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The [5,4-b] vs. [5,4-c] fusion alters electronic distribution and steric profiles, impacting reactivity and binding interactions .
- Heterocycle Variation : Triazole derivatives (e.g., ) exhibit enhanced aromaticity and nitrogen-rich environments compared to oxazole systems, favoring different pharmacological targets .
- Saturation : THIP’s tetrahydro modification increases conformational flexibility, critical for its GABA receptor binding .
Analysis of Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Findings :
- The sodium carboxylate derivative exhibits superior aqueous solubility compared to its carboxylic acid counterpart (e.g., [5,4-b] isomer) due to ionic dissociation.
- THIP’s hydrochloride salt further enhances solubility, underscoring the role of counterions in modulating physicochemical behavior .
Q & A
Q. What are the common synthetic routes for Sodium [1,2]oxazolo[5,4-c]pyridine-3-carboxylate?
The synthesis typically involves condensation of a substituted pyridine precursor with a carbonyl-containing fragment, followed by cyclization. For example, oxazolo-pyridine derivatives are often synthesized via cyclocondensation of aminopyridines with aldehydes or ketones under catalytic conditions (e.g., palladium or copper catalysts in DMF or toluene) . Subsequent carboxylation or salt formation (e.g., sodium exchange) yields the final product. Key steps require strict control of reaction temperature, solvent polarity, and catalyst loading to avoid side reactions.
Q. How is the purity and structural integrity of Sodium [1,2]oxazolo[5,4-c]pyridine-3-carboxylate validated?
Characterization employs a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm substituent positions and heterocyclic ring formation.
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguous stereochemistry or regiochemistry .
- HPLC with UV detection to assess purity (>95% is standard for research-grade material) .
Q. What solvents and conditions are optimal for handling this compound in vitro?
The sodium salt form enhances water solubility, making aqueous buffers (e.g., PBS or Tris-HCl) suitable for biological assays. For organic-phase reactions, polar aprotic solvents like DMSO or DMF are preferred due to the compound’s limited solubility in non-polar solvents. Stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 5) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic structure of this oxazolo-pyridine derivative?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These analyses predict reactivity sites (e.g., nucleophilic carboxylate group) and guide functionalization strategies. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties, such as bond dissociation energies .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?
Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational methods. Strategies include:
- Explicit solvent modeling in DFT to account for solvation shifts in NMR or UV-Vis spectra.
- Molecular dynamics simulations to explore low-energy conformers not captured in static calculations.
- Benchmarking against high-resolution crystallographic data to validate computational parameters .
Q. What methodologies are used to investigate its potential as a bioactive scaffold?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, hydrolases) using fluorescence-based or colorimetric readouts.
- Cellular cytotoxicity studies : Evaluate IC₅₀ values in cancer cell lines (e.g., MTT assay), with purity >98% to avoid solvent interference .
- ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 models) .
Q. How can regioselective functionalization of the oxazolo-pyridine core be achieved?
Directed ortho-metalation (DoM) or C-H activation using palladium catalysts enables selective modification. For example, bromination at the pyridine C4 position can be achieved with NBS under radical initiation, followed by Suzuki coupling for aryl group introduction. Steric and electronic effects of the carboxylate group must be considered to avoid undesired side reactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
